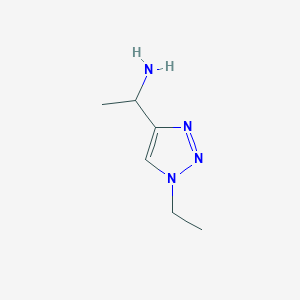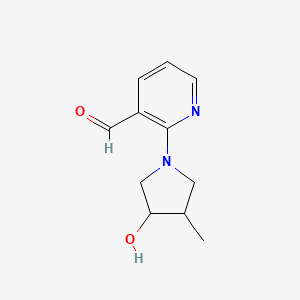
1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both thiazole and pyrazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.
Preparation Methods
The synthesis of 1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide with α-bromoacetyl derivatives. This reaction is usually carried out in an ethanolic solution under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, leading to a variety of derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid can be compared with other thiazole and pyrazole derivatives, such as:
Ritonavir: An antiretroviral drug containing a thiazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-methyl-5-(1,3-thiazol-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-11-6(8(12)13)4-5(10-11)7-9-2-3-14-7/h2-4H,1H3,(H,12,13) |
InChI Key |
WWWDDCZIGPWEKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


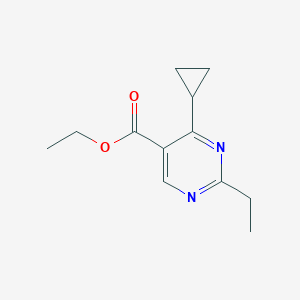
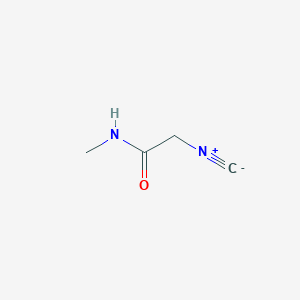


![Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13161398.png)

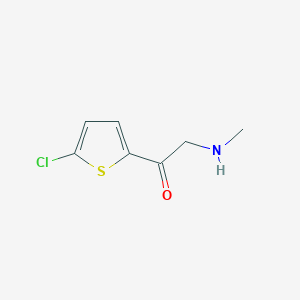
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)

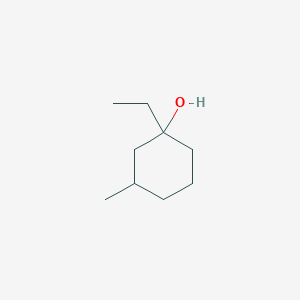
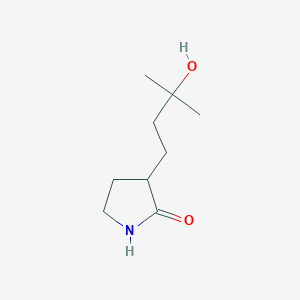
![1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13161449.png)
